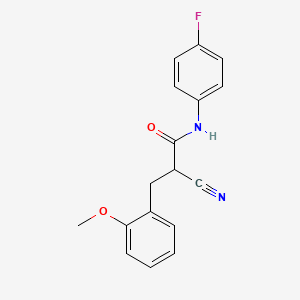

2-Amino-5-(trifluoromethyl)benzaldehyde

説明

2-Amino-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.14 . The IUPAC name for this compound is 2-amino-5-(trifluoromethyl)benzaldehyde .

Synthesis Analysis

The synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde involves several steps. One method involves the use of boron tribromide in dichloromethane at 0 - 20℃ for 1.0h in an inert atmosphere . Another method involves the use of methanesulfonic acid in ethanol for 25.5h in an inert atmosphere under reflux .Molecular Structure Analysis

The InChI code for 2-Amino-5-(trifluoromethyl)benzaldehyde is 1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

2-Amino-5-(trifluoromethyl)benzaldehyde can participate in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . It can also react with methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis

2-Amino-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C . Its water solubility is calculated to be 0.509 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.22 .科学的研究の応用

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-Amino-5-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in drug molecules can significantly affect pharmaceutical growth .

Synthesis of Complex Molecules

“2-Amino-5-(trifluoromethyl)benzaldehyde” can be used in the synthesis of complex molecules. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Wittig-Horner Reaction

This compound has been used in the Wittig-Horner reaction to produce methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate . The Wittig-Horner reaction is a useful method for the synthesis of alkenes.

Material Science

The unique properties of organo-fluorine compounds, such as “2-Amino-5-(trifluoromethyl)benzaldehyde”, make them useful in material science. They can exhibit bizarre behaviors, leading to several applications in electronics and catalysis .

Agrochemicals

Organo-fluorine compounds are also used in the development of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making “2-Amino-5-(trifluoromethyl)benzaldehyde” a potential candidate for such applications.

Research and Development

As a building block in organic synthesis, “2-Amino-5-(trifluoromethyl)benzaldehyde” is valuable in research and development. It can be used to explore new reactions, synthesize novel compounds, and develop new drugs .

Safety and Hazards

The compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

Compounds with similar structures are believed to exert their activity by inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to interfere with mitochondrial electron transport .

Pharmacokinetics

It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on its predicted mode of action, it could potentially inhibit certain enzymes and disrupt mitochondrial electron transport .

Action Environment

It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c .

特性

IUPAC Name |

2-amino-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAZNCYHVGXQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)

![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)